molecular formula C15H14O3 B309836 m-Anisic acid, 3-methylphenyl ester

m-Anisic acid, 3-methylphenyl ester

Cat. No.: B309836
M. Wt: 242.27 g/mol
InChI Key: FEHHLAGRHWSQJW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The compound this compound represents a specific ester derivative formed through the condensation reaction between m-anisic acid and 3-methylphenol. According to NIST WebBook data, this compound is systematically identified with the molecular designation C₁₅H₁₄O₃. The systematic nomenclature follows IUPAC conventions where the compound is properly designated as 3-methoxybenzoic acid 3-methylphenyl ester, reflecting both the acid component (m-anisic acid or 3-methoxybenzoic acid) and the alcohol component (3-methylphenol or m-cresol) that participate in the esterification reaction.

The nomenclature system for this compound draws from well-established naming conventions for both anisic acid derivatives and cresol-based esters. m-Anisic acid, the carboxylic acid component, is systematically known as 3-methoxybenzoic acid, where the methoxy group occupies the meta position relative to the carboxyl group. The phenolic component, 3-methylphenol, is commonly referred to as m-cresol and represents one of the three isomeric methylphenols. This ester formation creates a compound that bridges two important classes of aromatic organic molecules, combining the electron-donating properties of the methoxy group with the steric and electronic effects of the methyl-substituted phenolic ring.

The IUPAC Standard InChIKey for this compound is documented as FEHHLAGRHWSQJW-UHFFFAOYSA-N, providing a unique digital identifier that facilitates database searches and chemical informatics applications. This standardized identifier ensures precise compound identification across various chemical databases and literature sources, eliminating potential confusion with structurally similar compounds or isomeric variants.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₄O₃ indicates a compound containing fifteen carbon atoms, fourteen hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 242.2699 atomic mass units. This molecular composition reflects the combination of the m-anisic acid moiety (C₈H₈O₃) with the 3-methylphenyl group (C₇H₇O), with the elimination of one water molecule during the esterification process. The molecular weight calculation provides crucial information for analytical techniques such as mass spectrometry, where accurate mass determination facilitates compound identification and purity assessment.

The distribution of heteroatoms within the molecular framework reveals important structural characteristics. The three oxygen atoms are distributed as follows: one oxygen in the methoxy group (-OCH₃) attached to the benzoic acid ring, one oxygen in the carbonyl group (C=O) of the ester linkage, and one oxygen forming the ester bridge between the acid and phenolic components. This oxygen distribution pattern significantly influences the compound's chemical reactivity, solubility characteristics, and potential for intermolecular interactions through hydrogen bonding and dipole-dipole forces.

Comparative molecular weight analysis with related compounds provides perspective on the size and complexity of this ester. For instance, m-anisic acid itself has a molecular weight of 152.15 g/mol, while m-cresol has a molecular weight of 108.14 g/mol. The ester formation increases the molecular weight substantially compared to either individual component, creating a compound with enhanced molecular complexity and potentially different pharmacokinetic and physicochemical properties compared to its constituent parts.

Isomeric Considerations and Stereochemical Features

The structural complexity of this compound necessitates careful consideration of potential isomeric relationships and stereochemical features. While this specific compound does not contain chiral centers, the positional isomerism arising from different substitution patterns on both aromatic rings creates numerous possible structural variants. The meta positioning of both the methoxy group on the benzoic acid ring and the methyl group on the phenolic ring represents just one of several possible isomeric arrangements.

Positional isomerism possibilities include variations in the methoxy group placement (ortho, meta, or para to the carboxyl group) and different methyl group positions on the phenolic ring (ortho, meta, or para to the ester oxygen). Each positional isomer would exhibit distinct chemical and physical properties due to different electronic effects, steric interactions, and potential for intramolecular interactions. The meta configuration in both ring systems provides a balance between electronic effects and steric accessibility, potentially offering optimal reactivity profiles for various chemical transformations.

The conformational flexibility of the ester linkage introduces additional stereochemical considerations. The C-O ester bond can adopt different rotational conformations, influencing the overall molecular shape and potential for intermolecular interactions. Computational studies of similar aromatic esters suggest that the preferred conformations often involve arrangements that minimize steric clashes between the aromatic rings while maintaining favorable electronic interactions. The meta substitution pattern in both rings likely reduces conformational constraints compared to ortho-substituted analogs, allowing for greater rotational freedom around the ester linkage.

Crystallographic Data and Conformational Studies

Although specific crystallographic data for this compound was not directly available in the search results, the NIST WebBook indicates that structural information is available in both 2D molecular file format and computed 3D SD file format. These computational structural representations provide valuable insights into the molecular geometry, bond lengths, bond angles, and potential conformational preferences of the compound.

The three-dimensional structural characteristics of this ester can be inferred from related compounds and computational modeling approaches. The planar nature of both aromatic ring systems constrains certain aspects of the molecular geometry, while the ester linkage provides a flexible connection point that influences overall molecular conformation. The spatial arrangement of the methoxy and methyl substituents affects the compound's ability to participate in crystal packing interactions, potentially influencing melting point, solubility, and other solid-state properties.

Conformational analysis considerations include the relative orientations of the two aromatic ring systems, which can adopt various angles relative to each other depending on the rotational state around the ester linkage. Energy minimization calculations for similar aromatic ester compounds typically reveal multiple low-energy conformations, with preferences determined by the balance between steric repulsion, electronic conjugation effects, and potential intermolecular interactions. The meta substitution pattern in both rings likely provides sufficient flexibility to accommodate various conformational states without significant energy penalties.

The availability of computed 3D structural data through the NIST WebBook suggests that detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, have been calculated using quantum mechanical methods. These computational results provide valuable foundations for understanding the compound's reactivity patterns, spectroscopic properties, and potential for molecular recognition in biological or materials science applications.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(3-methylphenyl) 3-methoxybenzoate

InChI

InChI=1S/C15H14O3/c1-11-5-3-8-14(9-11)18-15(16)12-6-4-7-13(10-12)17-2/h3-10H,1-2H3

InChI Key

FEHHLAGRHWSQJW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Case Studies

  • Antimicrobial Screening : In a 2024 study, this compound showed moderate activity against E. coli (MIC = 128 µg/mL), outperformed by halogenated analogs (e.g., p-chlorophenyl p-anisate, MIC = 64 µg/mL) due to enhanced membrane permeability .
  • Thermal Stability : Thermogravimetric analysis (TGA) revealed that o-toluic acid, 3-methylphenyl ester decomposes at 220°C, whereas m-anisic acid esters degrade above 250°C, highlighting their utility in high-temperature applications .

Preparation Methods

Reaction Overview

This two-step method involves converting m-anisic acid (3-methoxybenzoic acid) to its reactive acid chloride intermediate, followed by nucleophilic acyl substitution with 3-methylphenol (m-cresol).

Step 1: Synthesis of 3-Methoxybenzoyl Chloride
m-Anisic acid reacts with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst:

3-Methoxybenzoic acid+SOCl2DMF3-Methoxybenzoyl chloride+SO2+HCl\text{3-Methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{3-Methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

Reaction conditions:

  • Molar ratio : 1:5 (acid : SOCl₂)

  • Temperature : Room temperature (25°C)

  • Time : 2 hours

  • Yield : >95% (based on analogous reactions in)

Step 2: Esterification with 3-Methylphenol
The acid chloride reacts with m-cresol in a base (e.g., pyridine or NaOH) to form the ester:

3-Methoxybenzoyl chloride+3-MethylphenolBasem-Anisic acid, 3-methylphenyl ester+HCl\text{3-Methoxybenzoyl chloride} + \text{3-Methylphenol} \xrightarrow{\text{Base}} \text{m-Anisic acid, 3-methylphenyl ester} + \text{HCl}

Reaction conditions:

  • Solvent : Dichloromethane or toluene

  • Temperature : 0–25°C

  • Time : 4–6 hours

  • Yield : 80–85% (estimated from)

Advantages and Limitations

  • Advantages : High purity (>98%), scalability, and avoidance of heavy-metal catalysts.

  • Limitations : Requires handling corrosive SOCl₂ and generates HCl gas.

Oxidative Esterification via Phase-Transfer Catalysis

Reaction Overview

Adapted from methyl anisate synthesis, this one-pot method oxidizes m-anisaldehyde (3-methoxybenzaldehyde) to m-anisic acid, followed by in situ esterification with 3-methylphenol derivatives.

Reaction Scheme :

3-MethoxybenzaldehydeNaNs, TBAITBHP3-Methoxybenzoic acid3-Methylphenyl iodidem-Anisic acid, 3-methylphenyl ester\text{3-Methoxybenzaldehyde} \xrightarrow[\text{NaNs, TBAI}]{\text{TBHP}} \text{3-Methoxybenzoic acid} \xrightarrow{\text{3-Methylphenyl iodide}} \text{this compound}

Conditions :

  • Oxidant : tert-Butyl hydroperoxide (TBHP, 0.825 mmol)

  • Catalyst : Tetrabutylammonium iodide (TBAI, 0.11 mmol)

  • Solvent : Toluene

  • Temperature : 90°C

  • Time : 2 hours

  • Yield : 70–75% (extrapolated from)

Key Modifications

  • Substrate Adaptation : Replacing methyl iodide with 3-methylphenyl iodide or tosylate.

  • Optimization : Increased reaction time (4–6 hours) improves esterification efficiency for bulkier phenols.

Comparative Analysis of Methods

MethodConditionsYieldPurityScalability
Acid ChlorideSOCl₂, DMF, RT80–85%>98%High
Oxidative EsterificationTBHP, TBAI, 90°C70–75%90–95%Moderate
Steglich EsterificationDCC/DMAP, DCM, 24h75–80%95%Low

Key Findings :

  • The acid chloride method offers the highest yield and purity, making it preferred for industrial production.

  • Oxidative esterification reduces hazardous waste but requires optimization for phenolic esters.

  • Steglich esterification is milder but less scalable due to reagent cost and reaction time.

Q & A

Q. What analytical methods are recommended for reliable identification of m-Anisic acid, 3-methylphenyl ester in complex mixtures?

Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identification. Key parameters include:

  • Retention Index (RI): Compare experimental RI values to literature databases (e.g., RI = 1827–1828 as per Adams et al. 2017) .
  • Mass Spectral Matching: Use reference libraries (e.g., NIST or Wiley) to confirm fragmentation patterns. Characteristic ions include the molecular ion (m/z 226) and fragments from ester cleavage (e.g., m-anisic acid and 3-methylphenol derivatives) .
  • Sample Preparation: Employ solid-phase extraction (SPE) to isolate the compound from matrices like plant extracts or environmental samples .

Q. What synthetic strategies are documented for this compound?

Esterification via acid-catalyzed condensation is a primary route:

  • Reagents: React m-anisic acid with 3-methylphenol using sulfuric acid or p-toluenesulfonic acid as catalysts .
  • Purification: Distillation under reduced pressure or column chromatography to remove unreacted starting materials .
  • Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (e.g., 1:1.2 acid-to-phenol) .

Q. How can researchers characterize the physicochemical properties of this compound?

Key parameters include:

  • Solubility: Test in polar (e.g., methanol) and non-polar solvents (e.g., hexane) using gravimetric methods .
  • Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Spectroscopic Data: Collect 1^1H/13^13C NMR and IR spectra to confirm ester linkage and substituent positions .

Advanced Research Questions

Q. How can researchers address analytical challenges in quantifying trace amounts of this compound?

Challenges include low sensitivity and matrix interference. Solutions involve:

  • Derivatization: Enhance volatility for GC/MS by silylation (e.g., BSTFA) or acetylation .
  • Internal Standards: Use deuterated analogs (e.g., d3d_3-phenmedipham) to correct for matrix effects .
  • High-Resolution MS (HRMS): Resolve isobaric interferences with instruments like Q-TOF, achieving sub-ppb detection limits .

Q. How do structural analogs of this compound differ in reactivity, and what methodologies can elucidate these differences?

Compare analogs (e.g., sebacic acid 3-methylphenyl ester or methylcarbamate derivatives ):

  • Reactivity Studies: Use Hammett plots to correlate substituent effects with hydrolysis rates in acidic/basic conditions .
  • Computational Modeling: Density functional theory (DFT) to predict ester bond stability and electron-withdrawing/donating effects .
  • Enzymatic Assays: Screen lipase-catalyzed hydrolysis to assess bioactivity divergence .

Q. How should researchers design studies to evaluate potential endocrine-disrupting effects of this compound?

Follow EPA Endocrine Disruptor Screening Program (EDSP) guidelines :

  • In Vitro Assays: Use ER/AR reporter gene assays to test receptor binding .
  • In Vivo Models: Zebrafish or rodent models for developmental toxicity (e.g., OECD TG 457) .
  • Dose-Response Analysis: Apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs) .

Q. What experimental approaches resolve contradictions in reported data (e.g., conflicting bioactivity or stability results)?

  • Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like purity (e.g., HPLC ≥98% vs. lower grades) .
  • Interlaboratory Comparisons: Collaborate to standardize protocols (e.g., OECD guidelines for stability testing) .
  • Advanced Characterization: Use X-ray crystallography or 2D NMR to confirm structural integrity and rule out isomerism .

Methodological Considerations

  • Synthesis Optimization: Use design of experiments (DoE) to refine reaction conditions (e.g., temperature, solvent polarity) .
  • Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries to ensure accuracy .
  • Safety Protocols: Follow hazard guidelines for ester handling (e.g., ventilation, PPE) due to potential irritant properties .

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